4-(Bromomethyl)-2-methylbenzonitrile
Overview
Description
4-(Bromomethyl)-2-methylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It consists of a benzene ring substituted with a bromomethyl group and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
It is known that bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
The mode of action of 4-(Bromomethyl)-2-methylbenzonitrile is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent (the nucleophile) in the presence of a palladium catalyst . The bromine atom in the bromomethyl group is replaced by the organoboron reagent, forming a new carbon–carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic molecules . These molecules can be involved in various biochemical pathways, depending on their structure and function.
Pharmacokinetics
The safety data sheet for this compound indicates that it may cause severe skin burns, eye damage, and respiratory sensitization . These hazards suggest that the compound can be absorbed through the skin and respiratory tract, and possibly also through the eyes .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules, which can have various molecular and cellular effects depending on their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure better control over temperature and reaction time. The use of safer and more environmentally friendly solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-(Bromomethyl)-2-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 4-(Bromomethyl)-2-methylbenzoic acid.
Reduction: 4-(Bromomethyl)-2-methylbenzylamine.
Scientific Research Applications
4-(Bromomethyl)-2-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where it serves as a precursor for the synthesis of biologically active compounds.
Medicine: In the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar structure but lacks the methyl group on the benzene ring.
4-(Chloromethyl)-2-methylbenzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
4-(Bromomethyl)-2-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(Bromomethyl)-2-methylbenzonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)-2-methylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCJUZLNDBRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001055-64-6 | |
Record name | 4-(bromomethyl)-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.